molecular formula C8H14O4 B579609 1,8-Octanedioic-2,2,7,7-D4 acid CAS No. 19031-57-3

1,8-Octanedioic-2,2,7,7-D4 acid

Cat. No.: B579609
CAS No.: 19031-57-3
M. Wt: 178.22
InChI Key: TYFQFVWCELRYAO-NZLXMSDQSA-N
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Mechanism of Action

Target of Action

1,8-Octanedioic-2,2,7,7-D4 Acid, also known as Suberic Acid , is a labeled analogue of Suberic Acid

Mode of Action

It is known that it is used in the preparation of reduction-sensitive micelles , which suggests that it may interact with its targets to induce changes in cellular uptake.

Biochemical Pathways

Given its use in the preparation of reduction-sensitive micelles , it may be involved in pathways related to cellular uptake and drug delivery.

Result of Action

Its use in the preparation of reduction-sensitive micelles suggests that it may have potential applications in the delivery of anticancer drugs.

Action Environment

It is known to be stable if stored under recommended conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Octanedioic-2,2,7,7-D4 acid can be synthesized through the deuteration of 1,8-Octanedioic acid. The process involves the replacement of hydrogen atoms with deuterium atoms at specific positions. This can be achieved using deuterated reagents under controlled conditions. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production methods are designed to ensure high purity and yield of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions

1,8-Octanedioic-2,2,7,7-D4 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8-Octanedioic-2,2,7,7-D4 acid is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it valuable for tracer studies and mechanistic investigations. The presence of deuterium atoms allows for precise tracking and analysis in various scientific research applications .

Properties

IUPAC Name

2,2,7,7-tetradeuteriooctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFQFVWCELRYAO-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCC([2H])([2H])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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